N-(4-oxo-2-(3,4,5-trimethoxyphenyl)chroman-6-yl)butyramide

Description

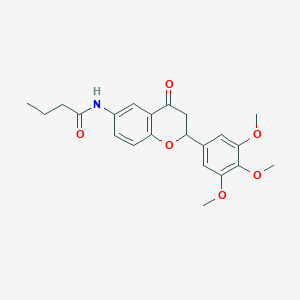

N-(4-oxo-2-(3,4,5-trimethoxyphenyl)chroman-6-yl)butyramide is a synthetic small molecule featuring a chroman (benzopyran) core substituted at position 2 with a 3,4,5-trimethoxyphenyl group and at position 6 with a butyramide side chain. The chroman ring’s 4-oxo group introduces a ketone functionality, which may influence electronic properties and hydrogen-bonding interactions.

Properties

IUPAC Name |

N-[4-oxo-2-(3,4,5-trimethoxyphenyl)-2,3-dihydrochromen-6-yl]butanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO6/c1-5-6-21(25)23-14-7-8-17-15(11-14)16(24)12-18(29-17)13-9-19(26-2)22(28-4)20(10-13)27-3/h7-11,18H,5-6,12H2,1-4H3,(H,23,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSTXMVHUQGCMOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC1=CC2=C(C=C1)OC(CC2=O)C3=CC(=C(C(=C3)OC)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(4-oxo-2-(3,4,5-trimethoxyphenyl)chroman-6-yl)butyramide typically involves multiple steps, starting from readily available precursors. The synthetic route often includes:

Formation of the chroman ring: This can be achieved through cyclization reactions involving appropriate phenolic and aldehyde precursors.

Introduction of the 3,4,5-trimethoxyphenyl group: This step usually involves electrophilic aromatic substitution reactions.

Attachment of the butyramide moiety: This can be done through amide bond formation using reagents like carbodiimides or coupling agents.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing continuous flow techniques and advanced purification methods.

Chemical Reactions Analysis

N-(4-oxo-2-(3,4,5-trimethoxyphenyl)chroman-6-yl)butyramide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.

Substitution: Nucleophilic substitution reactions can introduce different substituents on the aromatic ring or the amide nitrogen.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and varying temperatures and pressures to control reaction rates and selectivity.

Scientific Research Applications

N-(4-oxo-2-(3,4,5-trimethoxyphenyl)chroman-6-yl)butyramide has been explored for its potential in various scientific research fields:

Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound exhibits bioactivity, making it a candidate for studying cellular processes and interactions.

Medicine: Research has shown its potential as an anti-cancer agent, particularly in inhibiting tubulin polymerization and other cellular targets.

Industry: Its unique structure and properties make it useful in developing new materials and chemical processes.

Mechanism of Action

The mechanism by which N-(4-oxo-2-(3,4,5-trimethoxyphenyl)chroman-6-yl)butyramide exerts its effects involves interaction with specific molecular targets. For instance, it can inhibit enzymes like tubulin, heat shock protein 90, and thioredoxin reductase, disrupting cellular functions and leading to anti-cancer effects . The compound’s trimethoxyphenyl group plays a crucial role in binding to these targets, enhancing its bioactivity .

Comparison with Similar Compounds

Structural Analogues with Varying Alkyl Chains (Compounds 5a–5d)

describes a series of (S)-N-(4-(N-(2-oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)alkylamides (5a–5d), which share the following features with the target compound:

- Amide linkage : A critical functional group for hydrogen bonding.

- Alkyl chain variations : Butyramide (C4), pentanamide (C5), hexanamide (C6), and heptanamide (C7).

Key Differences:

Observations :

- Increasing alkyl chain length correlates with lower melting points (e.g., 5a: 180–182°C vs. 5c: 142–143°C), suggesting reduced crystallinity due to enhanced flexibility.

- Higher optical activity in longer-chain analogs (5c: +6.4° vs. 5a: +4.5°) may reflect conformational preferences influenced by steric effects .

Pyrazinone Analogue (Compound 8a)

describes 5-(5-benzyloxy-1H-indol-3-yl)-3-(3,4,5-trimethoxyphenyl)-1H-pyrazin-2-one (8a) , which shares the 3,4,5-trimethoxyphenyl group but differs in core structure:

- Core: Pyrazinone (a six-membered ring with two nitrogens and one ketone).

- Substituents : Indole and benzyloxy groups.

- Synthesis Yield : 76% , significantly higher than compounds 5a–5d (45–51%), likely due to optimized cyclization conditions.

Key Contrasts :

- The pyrazinone core in 8a introduces additional hydrogen-bonding sites (N–H and carbonyl groups) compared to the chroman ring’s single 4-oxo group.

Triazole-Based Analogue ()

The title compound in , N-[(E)-2-chlorobenzylidene]-3-(4-methylbenzylsulfanyl)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-amine , features:

- Core : 1,2,4-Triazole ring.

- Substituents : Chlorobenzylidene, methylbenzylsulfanyl, and 3,4,5-trimethoxyphenyl groups.

- Crystal Packing : Stabilized by weak C–H⋯N, C–H⋯S, and C–H⋯π interactions .

Structural Insights :

- The triazole ring’s dihedral angles (53.84°–70.77°) with adjacent aromatic groups indicate significant torsional strain , contrasting with the planar chroman core.

- The sulfanyl and chlorobenzylidene groups introduce steric bulk and polarizability, which may reduce solubility compared to the target compound’s butyramide chain.

Critical Takeaways :

- The 3,4,5-trimethoxyphenyl group is a conserved motif across analogs, suggesting its importance in electronic or target-binding properties.

- Butyramide vs. sulfonamide/sulfanyl groups : The absence of sulfur in the target compound may reduce polar interactions but improve bioavailability.

Biological Activity

N-(4-oxo-2-(3,4,5-trimethoxyphenyl)chroman-6-yl)butyramide is a compound that has attracted considerable interest in the scientific community due to its diverse biological activities and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a chroman ring system with a 3,4,5-trimethoxyphenyl group and a butyramide moiety. This unique structure enables it to interact with various biological targets, making it a candidate for multiple therapeutic applications.

The biological activity of this compound is primarily attributed to its interactions with several key proteins and pathways:

- Tubulin Inhibition : The compound disrupts microtubule formation by inhibiting tubulin polymerization, which is crucial for cell division. This mechanism is similar to that of well-known anti-cancer agents like colchicine.

- Heat Shock Protein 90 (Hsp90) : By inhibiting Hsp90, the compound affects protein folding and stability, leading to the degradation of client proteins that are essential for tumor growth.

- Thioredoxin Reductase (TrxR) : Inhibition of TrxR can lead to increased oxidative stress in cancer cells, promoting apoptosis.

- Histone Lysine-Specific Demethylase 1 (HLSD1) : This interaction alters gene expression profiles, potentially affecting cancer progression and metastasis.

- P-glycoprotein (P-gp) : The compound may inhibit P-gp, which is involved in drug efflux, thereby enhancing the efficacy of co-administered chemotherapeutic agents.

Biological Activity Data

The following table summarizes key biological activities and effects observed for this compound:

| Biological Activity | Effect | Reference |

|---|---|---|

| Tubulin Polymerization | Inhibition leading to cell cycle arrest | |

| Hsp90 Inhibition | Disruption of protein stability | |

| Thioredoxin Reductase | Induction of oxidative stress | |

| HLSD1 Inhibition | Altered gene expression | |

| P-glycoprotein Inhibition | Increased drug retention in cells |

Case Studies and Research Findings

Recent studies have highlighted the potential of this compound in various therapeutic contexts:

- Anti-Cancer Activity : Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines by inducing apoptosis through the aforementioned pathways. For instance, studies have demonstrated its effectiveness against breast cancer cell lines (MCF-7), where it inhibited cell proliferation significantly.

- In vitro Studies : In vitro assays have shown that the compound effectively inhibits tubulin polymerization at micromolar concentrations (IC50 values typically ranging from 10 to 20 µM), comparable to established microtubule-targeting agents.

- Molecular Docking Studies : Computational studies suggest strong binding affinities between this compound and its target proteins. These studies provide insights into the molecular interactions that underlie its biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.